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Abstract
Tesaglitazar (formerly AZ 242) is a dual peroxisome proliferator-activated receptor (PPAR)

agonist with high affinity for both PPARα and PPARγ isoforms.[1] Developed for the

management of type 2 diabetes and associated metabolic abnormalities, it demonstrated the

potential to concurrently address hyperglycemia, dyslipidemia, and insulin resistance.[2][3]

Preclinical and clinical studies revealed its efficacy in improving glycemic control and lipid

profiles.[4][5] However, the development of Tesaglitazar was discontinued in May 2006 during

Phase III clinical trials due to an unfavorable benefit-risk profile, including concerns about

cardiac and renal adverse effects. This technical guide provides a detailed overview of the

discovery, mechanism of action, preclinical and clinical development, and eventual

discontinuation of Tesaglitazar, presenting key quantitative data, experimental methodologies,

and relevant signaling pathways.

Introduction
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that

function as transcription factors regulating gene expression in metabolic processes. The three

main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and

physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism, such

as the liver, heart, and skeletal muscle, and its activation primarily leads to decreased
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triglyceride levels. PPARγ is predominantly found in adipose tissue and plays a crucial role in

adipogenesis and insulin sensitization.

The recognition of the distinct but complementary roles of PPARα and PPARγ in metabolic

regulation led to the development of dual agonists, with the therapeutic goal of simultaneously

managing the dyslipidemia and hyperglycemia characteristic of type 2 diabetes. Tesaglitazar
emerged as a potent dual PPARα/γ agonist from this drug discovery effort.

Mechanism of Action
Tesaglitazar exerts its pharmacological effects by binding to and activating both PPARα and

PPARγ. Upon activation by a ligand such as Tesaglitazar, the PPARs form a heterodimer with

the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter regions of target genes,

thereby modulating their transcription.

Activation of PPARγ by Tesaglitazar in adipose tissue promotes the differentiation of

adipocytes and increases the expression of genes involved in insulin signaling and glucose

uptake, leading to improved insulin sensitivity. Concurrently, activation of PPARα in the liver

enhances fatty acid oxidation and reduces the expression of apolipoprotein C-III, resulting in

decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

